molecular formula C7H6FNaO2S B6237208 2-Fluoro-4-methylbenzenesulfinic acid sodium salt CAS No. 1233501-71-7

2-Fluoro-4-methylbenzenesulfinic acid sodium salt

Cat. No.: B6237208
CAS No.: 1233501-71-7
M. Wt: 196.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methylbenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C₇H₆FNaO₂S It is a sodium salt derivative of 2-fluoro-4-methylbenzenesulfinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methylbenzenesulfinic acid sodium salt typically involves the sulfonation of 2-fluoro-4-methylbenzene. The process begins with the introduction of a sulfinic acid group to the aromatic ring, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using specialized reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylbenzenesulfinic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts or specific solvents.

Major Products Formed

    Oxidation: 2-Fluoro-4-methylbenzenesulfonic acid.

    Reduction: 2-Fluoro-4-methylbenzenesulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-methylbenzenesulfinic acid sodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methylbenzenesulfinic acid sodium salt involves its interaction with molecular targets through its sulfinic acid group. This group can participate in redox reactions, acting as an electron donor or acceptor. The compound’s effects are mediated through its ability to modify the chemical environment, potentially influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzenesulfinic acid sodium salt
  • 4-Methylbenzenesulfinic acid sodium salt
  • 2-Fluoro-4-methylbenzenesulfonic acid sodium salt

Uniqueness

2-Fluoro-4-methylbenzenesulfinic acid sodium salt is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity and interactions, making it distinct from other sulfinic acid derivatives.

Properties

IUPAC Name

sodium;2-fluoro-4-methylbenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVALZZQLFDKEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233501-71-7
Record name sodium 2-fluoro-4-methylbenzene-1-sulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.